molecular formula C12H20F3NO B1439184 N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine CAS No. 1157959-42-6

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine

Cat. No.: B1439184
CAS No.: 1157959-42-6
M. Wt: 251.29 g/mol
InChI Key: CCDWGFHHTMWYTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine typically involves the reaction of 4-(trifluoromethyl)cyclohexanone with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine involves its interaction with specific molecular targets and pathways. The exact targets and pathways depend on the context of its use, such as its biological activity or its role in chemical reactions. Detailed studies are required to elucidate the precise mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine include other cyclohexyl derivatives and tetrahydro-2H-pyran derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties .

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

N-[4-(trifluoromethyl)cyclohexyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F3NO/c13-12(14,15)9-1-3-10(4-2-9)16-11-5-7-17-8-6-11/h9-11,16H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDWGFHHTMWYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)(F)F)NC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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